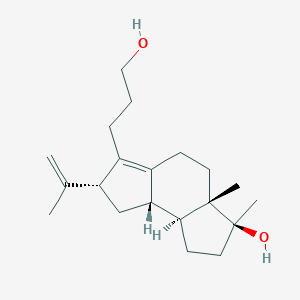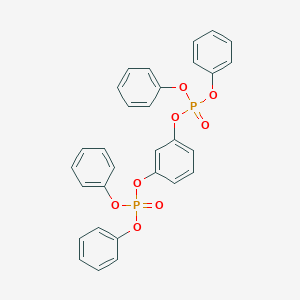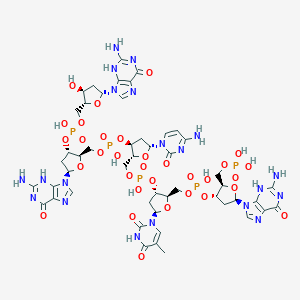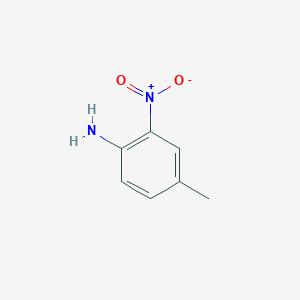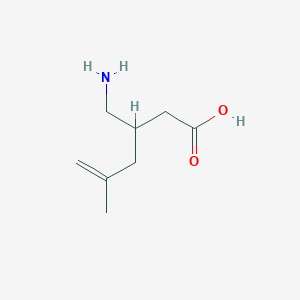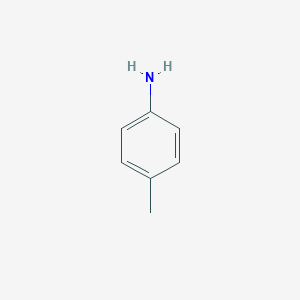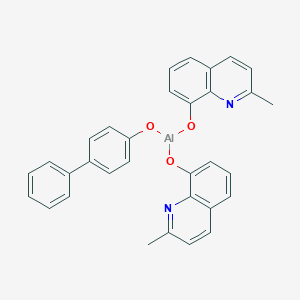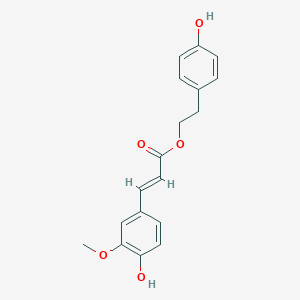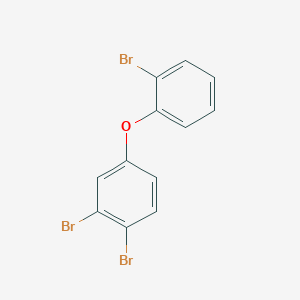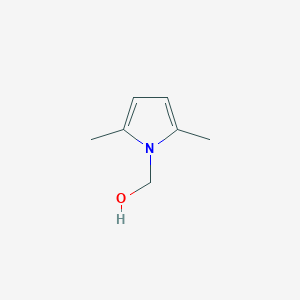
2,5-Dimethyl-1H-pyrrole-1-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1H-pyrrole-1-methanol is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a pyrrole derivative that has been synthesized through various methods and has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1H-pyrrole-1-methanol is not fully understood. However, it has been suggested that its antifungal and antibacterial properties may be due to its ability to disrupt cell membranes or inhibit enzyme activity.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,5-Dimethyl-1H-pyrrole-1-methanol. However, it has been shown to exhibit low toxicity and has been used in various lab experiments without adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Dimethyl-1H-pyrrole-1-methanol in lab experiments is its ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, its limited solubility in water may pose a challenge in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2,5-Dimethyl-1H-pyrrole-1-methanol. One area of research could focus on the development of new antimicrobial agents utilizing this compound. Additionally, further studies could investigate its potential use in the synthesis of novel materials or as a catalyst in chemical reactions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
2,5-Dimethyl-1H-pyrrole-1-methanol can be synthesized through various methods, including the reaction of 2,5-dimethylpyrrole with formaldehyde and subsequent reduction of the resulting imine. Another method involves the reaction of 2,5-dimethylpyrrole with paraformaldehyde and sodium borohydride. The synthesis of this compound has been well-established and has been utilized in various scientific research studies.
Applications De Recherche Scientifique
2,5-Dimethyl-1H-pyrrole-1-methanol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use in the synthesis of novel materials, such as polymers and nanoparticles.
Propriétés
Numéro CAS |
143756-01-8 |
|---|---|
Nom du produit |
2,5-Dimethyl-1H-pyrrole-1-methanol |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(2,5-dimethylpyrrol-1-yl)methanol |
InChI |
InChI=1S/C7H11NO/c1-6-3-4-7(2)8(6)5-9/h3-4,9H,5H2,1-2H3 |
Clé InChI |
VATOEEOLJAVXDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CO)C |
SMILES canonique |
CC1=CC=C(N1CO)C |
Synonymes |
1H-Pyrrole-1-methanol,2,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



